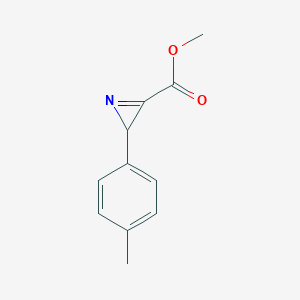
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the quinoline moiety: The piperazine core is then reacted with a quinoline derivative, often through nucleophilic substitution.
Attachment of the aminobutyryl group: This step involves the acylation of the piperazine nitrogen with a 4-aminobutyryl chloride or similar reagent.
Formation of the maleate salt: The final compound is obtained by reacting the free base with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminobutyryl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridine ring instead of quinoline.
1-(4-Aminobutyryl)-4-(2-phenyl)piperazine: Contains a phenyl group instead of quinoline.
1-(4-Aminobutyryl)-4-(2-thienyl)piperazine: Features a thiophene ring instead of quinoline.
Uniqueness
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is unique due to the presence of the quinoline moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
101153-52-0 |
|---|---|
Fórmula molecular |
C21H26N4O5 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4-amino-1-(4-quinolin-2-ylpiperazin-1-yl)butan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H22N4O.C4H4O4/c18-9-3-6-17(22)21-12-10-20(11-13-21)16-8-7-14-4-1-2-5-15(14)19-16;5-3(6)1-2-4(7)8/h1-2,4-5,7-8H,3,6,9-13,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
JLZRLIMLKBNHHQ-WLHGVMLRSA-N |
SMILES isomérico |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


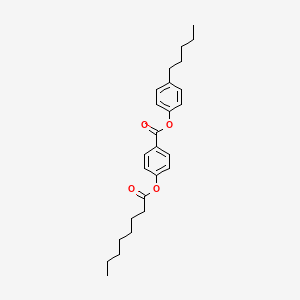
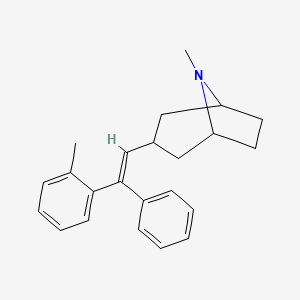
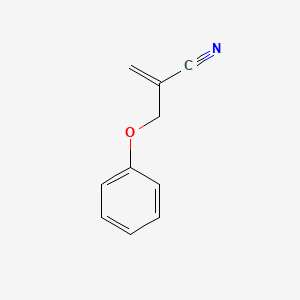
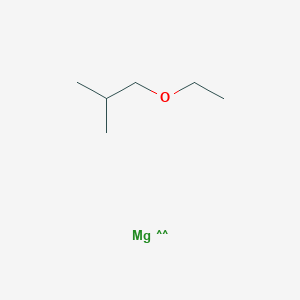
silane](/img/structure/B14344715.png)

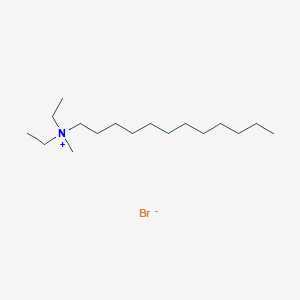
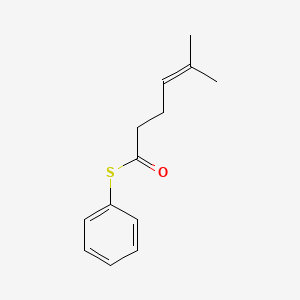
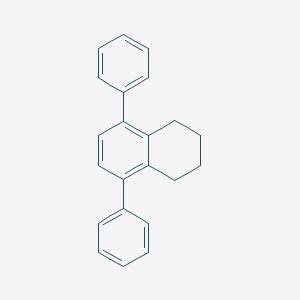
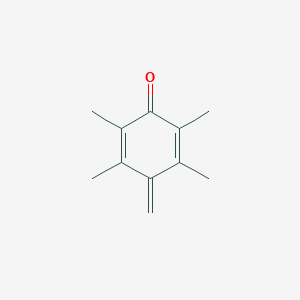
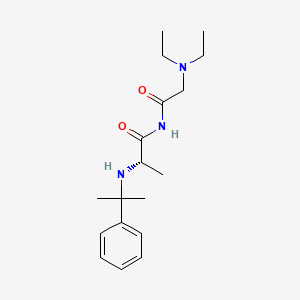
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
